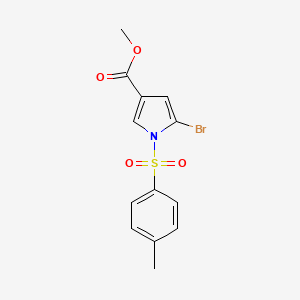

Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate

CAS No.: 881673-79-6

Cat. No.: VC13352140

Molecular Formula: C13H12BrNO4S

Molecular Weight: 358.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 881673-79-6 |

|---|---|

| Molecular Formula | C13H12BrNO4S |

| Molecular Weight | 358.21 g/mol |

| IUPAC Name | methyl 5-bromo-1-(4-methylphenyl)sulfonylpyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C13H12BrNO4S/c1-9-3-5-11(6-4-9)20(17,18)15-8-10(7-12(15)14)13(16)19-2/h3-8H,1-2H3 |

| Standard InChI Key | IRTLFDBQEHXPBS-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)C(=O)OC |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)C(=O)OC |

Introduction

Structural and Chemical Properties

Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate belongs to the pyrrole family, a five-membered aromatic ring containing one nitrogen atom. The compound’s structure is defined by three key substituents:

-

A bromine atom at the 5-position, introducing electrophilic character.

-

A tosyl group (-SO₂C₆H₄CH₃) at the 1-position, enhancing stability and directing subsequent reactions.

-

A methyl carboxylate (-COOCH₃) at the 3-position, offering a handle for further functionalization.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂BrNO₄S |

| Molecular Weight | 358.21 g/mol |

| CAS Number | 881673-79-6 |

| IUPAC Name | methyl 5-bromo-1-(4-methylphenyl)sulfonylpyrrole-3-carboxylate |

The planar pyrrole ring facilitates π-π stacking interactions, while the electron-withdrawing tosyl and bromine groups reduce electron density, making the compound amenable to nucleophilic substitution and cross-coupling reactions.

Synthesis Pathways

The synthesis of methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate typically involves multi-step sequences starting from simpler pyrrole precursors. While detailed protocols are scarce in open literature, analogous routes for related brominated pyrroles provide insights:

Condensation and Bromination

A common strategy involves:

-

Pyrrole Ring Formation: Condensation of diethyl acetylenedicarboxylate with methylhydrazine to generate a hydroxylated pyrrole intermediate .

-

Bromination: Treatment with phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) introduces bromine at the 5-position .

-

Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) installs the tosyl group.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Pyrrole Formation | Diethyl acetylenedicarboxylate, methylhydrazine, EtOH, reflux | 65% |

| Bromination | PBr₃, CH₂Cl₂, 0°C → rt | 72% |

| Tosylation | TsCl, pyridine, DMAP, rt | 85% |

Notably, recent patents emphasize safer alternatives to traditional brominating agents like cyanogen bromide, which pose significant toxicity and operational hazards .

Reactivity and Functionalization

The compound’s reactivity is dominated by its electrophilic substituents:

Nucleophilic Substitution

Future Directions

Research gaps include:

-

Mechanistic Studies: Elucidating the compound’s metabolic pathways and off-target effects.

-

Green Synthesis: Developing catalytic bromination methods to replace stoichiometric PBr₃.

-

Therapeutic Exploration: Screening against emerging viral targets (e.g., SARS-CoV-2 protease).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume